Palbociclib (N-Boc)

Vue d'ensemble

Description

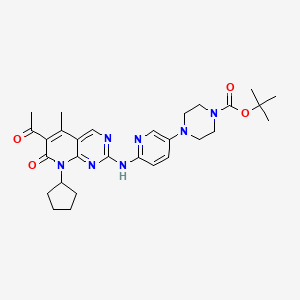

Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C29H37N7O4 and its molecular weight is 547.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Évaluation thérapeutique du carcinome nasopharyngé

Le Palbociclib a montré des résultats prometteurs dans le traitement du carcinome nasopharyngé (CNP). Une étude a révélé que le Palbociclib en monothérapie induisait un arrêt du cycle cellulaire en phase G1 in vitro et avait des effets inhibiteurs significatifs sur les modèles tumoraux du CNP in vivo . L'étude a également révélé que le traitement au Palbociclib pouvait prolonger la durée médiane de la survie sans progression pendant plus de 10 mois .

Compatibilité avec d'autres chimiothérapies

Le moment de l'administration du Palbociclib avec d'autres médicaments chimiothérapeutiques est crucial. Le traitement concomitant par le Palbociclib et l'acide subéranilohydroxamique (SAHA) a synergiquement favorisé la mort cellulaire du CNP in vitro et in vivo . Cependant, le traitement concomitant par le Palbociclib a atténué l'effet cytotoxique du cisplatine in vitro .

Traitement du cancer du poumon

Le Palbociclib, un inhibiteur de CDK4/6, a démontré sa capacité à supprimer efficacement la croissance des cellules cancéreuses du poumon. Les valeurs de CI50 obtenues étaient de 11,00 μM et de 11,74 μM pour les cellules H1299 et A549, respectivement .

Stabilisateur de G4 de c-Myc

Le Palbociclib peut posséder de fortes propriétés de stabilisation de G4 de c-Myc en réduisant significativement les niveaux d'expression protéique et d'ARNm de c-Myc. Cela suggère que le Palbociclib est prometteur comme nouveau stabilisateur de G4 de c-Myc pour le traitement des cancers associés à une activité anormale de c-Myc .

Induction de l'apoptose

Le Palbociclib induit l'apoptose et provoque un arrêt du cycle cellulaire en phase G2/M dans deux cellules .

Conception et synthèse de nouveaux dérivés

Trois nouveaux dérivés du Palbociclib (HP-1, HP-2 et HP-3) ont été conçus et synthétisés à partir du Palbociclib et du 10-HCPT, et leurs activités biologiques ont été étudiées .

Ces résultats fournissent un soutien essentiel à l'utilisation du Palbociclib comme traitement alternatif pour divers cancers et sensibilisent à la nécessité d'un calendrier efficace de l'administration du Palbociclib avec d'autres médicaments chimiothérapeutiques .

Mécanisme D'action

Target of Action

N-BOC Palbociclib, also known as Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth .

Mode of Action

N-BOC Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle , thereby inducing cell cycle arrest . It also inhibits the phosphorylation of the retinoblastoma protein (RB), a tumor suppressor .

Biochemical Pathways

The primary biochemical pathway affected by N-BOC Palbociclib is the CDK4/6–cyclinD1 pathway . The inhibition of CDK4/6 by N-BOC Palbociclib leads to a decrease in the phosphorylation of RB, which in turn prevents the progression of the cell cycle from the G1 to the S phase . This results in cell cycle arrest and a reduction in cell proliferation .

Result of Action

The action of N-BOC Palbociclib results in significant cellular and molecular effects. It induces cell cycle arrest in the G1 phase , leading to a reduction in cell proliferation . This is indicated by substantial reductions in the total tumor volumes and in Ki-67 proliferation marker expression .

Action Environment

The action, efficacy, and stability of N-BOC Palbociclib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with N-BOC Palbociclib and suberanilohydroxamic acid (SAHA) has been shown to synergistically promote cell death . Furthermore, the development of resistance to N-BOC Palbociclib can influence its efficacy. Cells with induced resistance to n-boc palbociclib have been found to remain sensitive to treatment with cisplatin .

Propriétés

IUPAC Name |

tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O4/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJKVBFRYVEWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651214-74-2 | |

| Record name | N-BOC Palbociclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651214742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BOC PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBC6ZM9VNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)